molecular formula C13H9ClN2O3S2 B2764302 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1105225-34-0

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2764302
CAS No.: 1105225-34-0
M. Wt: 340.8
InChI Key: XXAFVMYDNDDXPB-UHFFFAOYSA-N
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Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thiophene, sulfonyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides to yield 5-chlorothiophen-2-yl sulfonyl chloride. The sulfonyl chloride is then reacted with a suitable nucleophile, such as methylamine, to form the sulfonamide. Finally, the oxadiazole ring is constructed through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)furan-2-carboxylic acid
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of thiophene, sulfonyl, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFVMYDNDDXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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